![molecular formula C20H22N2O6S B3165236 7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 897774-19-5](/img/structure/B3165236.png)
7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Overview
Description
Scientific Research Applications
Antibacterial Agent Synthesis
Research has shown the synthesis and reaction of compounds similar to 7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid, demonstrating their potential as antibacterial agents. For instance, compounds with a sulfonyl group were synthesized and found to have significant antibacterial properties (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Radical Sulfonylation in Organic Chemistry
A study highlighted the application of radical sulfonylation in organic chemistry, emphasizing its importance in the synthesis of sulfones, a key structural motif in pharmaceuticals and agrochemicals. This methodology could potentially be applied to compounds like 7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (He et al., 2020).
Synthesis of Pharmaceutical Compounds
Another study demonstrated the synthesis of various pharmaceutical compounds using processes that could be applicable to the synthesis of 7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid. These methods focused on the synthesis of compounds with antibacterial activity (Egawa et al., 1984).
Development of Anticancer Drugs
Research on compounds structurally related to 7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has shown potential in the development of anticancer drugs. Studies have investigated their synthesis and evaluated their therapeutic potential (Denny & Cain, 1978).
Application in Supramolecular Chemistry
The compound's structure suggests potential applications in supramolecular chemistry, where its sulfonate and carboxylic acid groups could be key for forming hydrogen-bonded networks, as observed in similar compounds (Meng, Zhou, Wang, & Liu, 2007).
properties
IUPAC Name |
7-(4-carboxypiperidin-1-yl)sulfonyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c23-19(24)12-7-9-22(10-8-12)29(27,28)13-5-6-17-15(11-13)18(20(25)26)14-3-1-2-4-16(14)21-17/h5-6,11-12H,1-4,7-10H2,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULLCBUMWTWOAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCC(CC4)C(=O)O)C(=C2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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